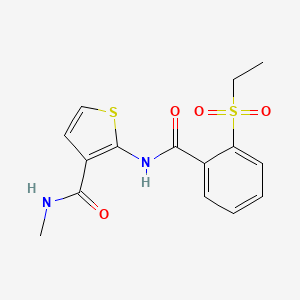

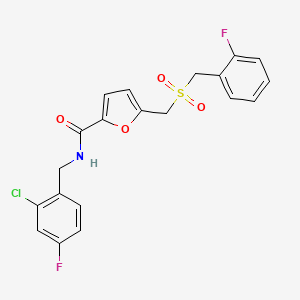

(Z)-3-cyclopentyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

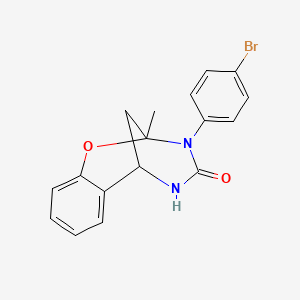

The synthesis of such a compound would likely involve the formation of the thioxothiazolidinone ring, possibly through a condensation reaction. The furan ring and phenyl group might be introduced through a substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the furan ring, a heterocyclic aromatic ring, could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring and the thioxothiazolidinone ring. The furan ring is aromatic and may undergo electrophilic aromatic substitution reactions. The thioxothiazolidinone ring might be susceptible to hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic furan ring could contribute to its stability, while the thioxothiazolidinone ring might make it more polar .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and GSK-3 Inhibition

A study by Kamila & Biehl (2012) explored the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, aiming at potential inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a protein kinase involved in energy metabolism and neuronal cell development. This research underscores the importance of thioxothiazolidinones in developing new therapeutic agents targeting kinase-related diseases (Kamila & Biehl, 2012).

Anticancer Activity

Madhusudhanrao & Manikala (2020) synthesized a series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues, which were screened for their in vitro anticancer activity. The study illustrates the potential of thioxothiazolidin-4-one derivatives as anticancer agents, offering insights into the structural features conducive to antitumor activity (Madhusudhanrao & Manikala, 2020).

Anti-Inflammatory and Anticancer Effects

Chandrappa et al. (2010) investigated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives in vivo, using a mouse model. Their findings suggest that these derivatives can significantly inhibit tumor growth and angiogenesis, highlighting their potential as anticancer therapies (Chandrappa et al., 2010).

Supramolecular Structures

Delgado et al. (2005) examined the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones. Their study provides insights into the hydrogen-bonded dimers, chains of rings, and sheets formed by these compounds, which are crucial for understanding the chemical behavior and potential applications of thioxothiazolidinones in materials science (Delgado et al., 2005).

Crystal Structure Analysis

Khelloul et al. (2016) characterized the crystal structure of a thiazolidin-4-one derivative, providing detailed insights into its molecular geometry and intramolecular interactions. This type of analysis is vital for the rational design of compounds with desired biological activities (Khelloul et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

(5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S2/c21-18-17(24-19(23)20(18)14-8-4-5-9-14)12-15-10-11-16(22-15)13-6-2-1-3-7-13/h1-3,6-7,10-12,14H,4-5,8-9H2/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCYGAJCNJLBEB-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-cyclopentyl-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2580166.png)

![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580174.png)

![7-ethyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580183.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2580185.png)